ethyl {[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate
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Overview
Description
ETHYL 2-{[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE typically involves the reaction of ethyl oxalyl chloride with 1-(2-methylbenzyl)-1H-pyrazol-3-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then refluxed in an appropriate solvent, such as dichloromethane or tetrahydrofuran, for several hours. After completion, the product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-{[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-{[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound is explored for its potential use in the fabrication of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 2-{[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE
- **Methyl 2-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetate
- **Propyl 2-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetate
Uniqueness
ETHYL 2-{[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE is unique due to its specific ethyl ester functional group, which imparts distinct physicochemical properties compared to its methyl and propyl analogs. This uniqueness can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17N3O3 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
ethyl 2-[[1-[(2-methylphenyl)methyl]pyrazol-3-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C15H17N3O3/c1-3-21-15(20)14(19)16-13-8-9-18(17-13)10-12-7-5-4-6-11(12)2/h4-9H,3,10H2,1-2H3,(H,16,17,19) |
InChI Key |
QFAJFETYDQUQCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN(C=C1)CC2=CC=CC=C2C |
Origin of Product |
United States |
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